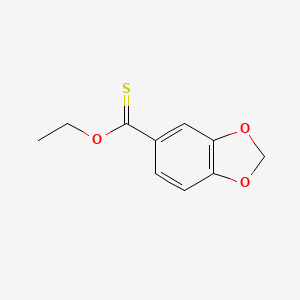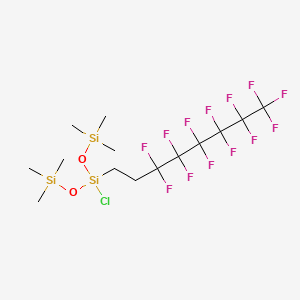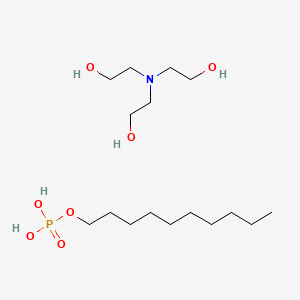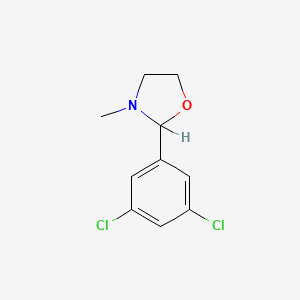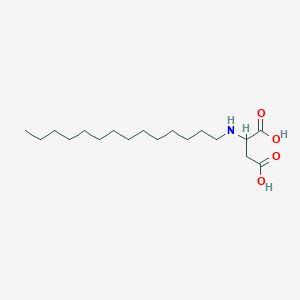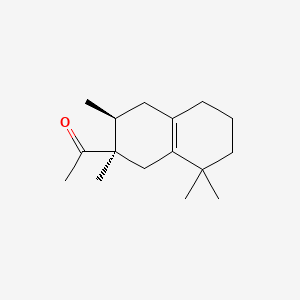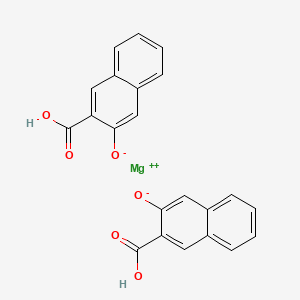
Magnesium hydroxynaphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium hydroxynaphthoate is a chemical compound with the molecular formula ( \text{C}{22}\text{H}{14}\text{MgO}_6 ). It is a magnesium salt of hydroxynaphthoic acid, specifically derived from 2-naphthalenecarboxylic acid, 3-hydroxy-. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium hydroxynaphthoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with hydroxynaphthoic acid. The reaction typically involves dissolving hydroxynaphthoic acid in a suitable solvent, such as ethanol or water, and then adding magnesium oxide or magnesium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where magnesium oxide or magnesium hydroxide is reacted with hydroxynaphthoic acid under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium hydroxynaphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthoates
Applications De Recherche Scientifique
Magnesium hydroxynaphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of magnesium hydroxynaphthoate involves its interaction with cellular components. It can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium hydroxide
- Magnesium oxide
- Hydroxynaphthoic acid
Uniqueness
Magnesium hydroxynaphthoate is unique due to its specific structure, which combines the properties of magnesium and hydroxynaphthoic acid. This combination imparts unique chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
65756-94-7 |
|---|---|
Formule moléculaire |
C22H14MgO6 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
magnesium;3-carboxynaphthalen-2-olate |
InChI |
InChI=1S/2C11H8O3.Mg/c2*12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h2*1-6,12H,(H,13,14);/q;;+2/p-2 |
Clé InChI |
HDGZVUGGOOMFHA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




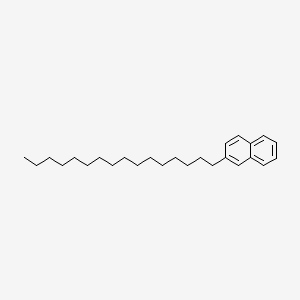
![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
